molecular formula C16H15ClO3 B1487469 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride CAS No. 1160251-17-1

3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride

Cat. No.: B1487469
CAS No.: 1160251-17-1
M. Wt: 290.74 g/mol
InChI Key: RQQWNYIUZOTGLY-UHFFFAOYSA-N
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Description

3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride is a useful research compound. Its molecular formula is C16H15ClO3 and its molecular weight is 290.74 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-methoxy-2-[(3-methylphenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-11-5-3-6-12(9-11)10-20-15-13(16(17)18)7-4-8-14(15)19-2/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQWNYIUZOTGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=CC=C2OC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601213965
Record name 3-Methoxy-2-[(3-methylphenyl)methoxy]benzoyl chloride
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Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160251-17-1
Record name 3-Methoxy-2-[(3-methylphenyl)methoxy]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160251-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-2-[(3-methylphenyl)methoxy]benzoyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID601213965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Guide to the Synthesis of 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, two-step methodology for the synthesis of 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride. The synthesis begins with the Williamson etherification of 2-hydroxy-3-methoxybenzoic acid with 3-methylbenzyl bromide to yield the intermediate carboxylic acid, followed by chlorination using thionyl chloride to produce the final acyl chloride. This document is intended for researchers and professionals in drug development and organic chemistry, offering detailed protocols, mechanistic insights, and safety considerations grounded in established chemical principles.

Introduction

This compound is a specialized acyl chloride derivative. Acyl chlorides are highly valuable reactive intermediates in organic synthesis, serving as precursors for the formation of esters, amides, and other carbonyl compounds through nucleophilic acyl substitution. The title compound, with its specific substitution pattern, incorporates a methoxy group, a benzyl ether linkage, and a reactive acyl chloride function, making it a potentially key building block in the synthesis of complex pharmaceutical agents and novel materials.

The synthetic strategy outlined herein is a logical and robust two-step process that leverages fundamental and reliable organic reactions. The causality behind each procedural choice is explained to provide a deeper understanding beyond a simple recitation of steps.

Overall Synthetic Scheme

The synthesis is logically divided into two primary stages: ether formation and subsequent conversion to the acyl chloride.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Acyl Chloride Formation A 2-Hydroxy-3-methoxybenzoic acid R1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) A->R1 B 3-Methylbenzyl bromide B->R1 C 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid D 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid C->D Intermediate Purification R1->C Nucleophilic Substitution (SN2) R2 Thionyl Chloride (SOCl₂) Solvent (e.g., Toluene) D->R2 E This compound R2->E Nucleophilic Acyl Substitution

Figure 1: Overall two-step synthetic pathway.

Detailed Synthesis Protocol

This section provides a detailed, step-by-step methodology for the synthesis.

Step 1: Synthesis of 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic Acid

This step employs the Williamson ether synthesis, a classic and reliable method for forming ethers. The phenolic hydroxyl group of 2-hydroxy-3-methoxybenzoic acid is deprotonated by a mild base to form a nucleophilic phenoxide, which then attacks the electrophilic benzylic carbon of 3-methylbenzyl bromide.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Hydroxy-3-methoxybenzoic acid168.1510.0 g59.47
3-Methylbenzyl bromide185.0611.5 g (7.8 mL)62.14 (1.05 eq)
Potassium Carbonate (K₂CO₃), anhydrous138.2112.3 g89.00 (1.5 eq)
N,N-Dimethylformamide (DMF), anhydrous-150 mL-

Experimental Protocol:

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-hydroxy-3-methoxybenzoic acid (10.0 g, 59.47 mmol) and anhydrous potassium carbonate (12.3 g, 89.00 mmol).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 150 mL) to the flask.

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add 3-methylbenzyl bromide (11.5 g, 62.14 mmol) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into 500 mL of ice-cold water.

  • Acidification: Acidify the aqueous solution to a pH of ~2 by slowly adding 2M hydrochloric acid (HCl). A white precipitate will form.

  • Isolation: Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 3-methoxy-2-[(3-methylbenzyl)oxy]benzoic acid as a white solid. Dry the product under vacuum.

Step 2: Synthesis of this compound

This final step converts the carboxylic acid intermediate into the target acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid272.3010.0 g36.72
Thionyl Chloride (SOCl₂)118.978.7 g (5.4 mL)73.44 (2.0 eq)
Toluene, anhydrous-100 mL-
DMF (catalytic)-1-2 drops-

Experimental Protocol:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add 3-methoxy-2-[(3-methylbenzyl)oxy]benzoic acid (10.0 g, 36.72 mmol).

  • Solvent & Catalyst: Add anhydrous toluene (100 mL) and a catalytic amount of DMF (1-2 drops).

  • Reagent Addition: Slowly add thionyl chloride (8.7 g, 73.44 mmol) to the suspension at room temperature. Gas evolution will be observed.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 2-3 hours, or until gas evolution ceases and the solution becomes clear.

  • Isolation: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • Final Product: The resulting residue is the crude this compound. Due to its moisture sensitivity, it is often used immediately in the next synthetic step without further purification. If required, purification can be achieved by vacuum distillation.

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the entire synthesis, from setup to final product characterization.

G cluster_step1 Step 1: Etherification cluster_step2 Step 2: Acyl Chloride Formation A 1. Assemble Apparatus (Flask, Condenser, N₂ Inlet) B 2. Charge Reactants (Acid, K₂CO₃, DMF) A->B C 3. Add 3-Methylbenzyl Bromide B->C D 4. Heat to 80°C (4-6 hours) C->D E 5. Monitor by TLC D->E F 6. Quench in Ice Water E->F Reaction Complete G 7. Acidify with HCl (pH~2) F->G H 8. Isolate & Recrystallize G->H I Characterize Intermediate (NMR, IR, MP) H->I J 1. Assemble Apparatus (Flask, Condenser, Gas Trap) H->J Proceed with Dry Intermediate K 2. Charge Reactants (Intermediate Acid, Toluene, DMF) J->K L 3. Add Thionyl Chloride K->L M 4. Heat to Reflux (2-3 hours) L->M N 5. Monitor Gas Evolution M->N O 6. Remove Volatiles (Rotary Evaporator) N->O Reaction Complete P Final Product: This compound O->P Q Use Immediately or Characterize (IR) P->Q

Figure 2: Detailed experimental workflow diagram.

Safety and Handling

  • 3-Methylbenzyl bromide: is a lachrymator and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thionyl Chloride (SOCl₂): is highly corrosive, toxic, and reacts violently with water. All operations must be conducted in a fume hood. The reaction releases toxic gases (HCl and SO₂) which must be neutralized with a gas trap (e.g., a bubbler containing NaOH solution).

  • N,N-Dimethylformamide (DMF): is a potential teratogen and skin irritant. Avoid inhalation and skin contact.

  • General Precautions: Always wear appropriate PPE. Ensure all glassware is dry, especially for the acyl chloride formation step, as the product and thionyl chloride are moisture-sensitive.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic Acid (Intermediate):

    • ¹H NMR: Expect characteristic peaks for the aromatic protons, the benzylic methylene protons (~5.2 ppm), the methoxy protons (~3.9 ppm), the methyl group on the benzyl ring (~2.4 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).

    • IR Spectroscopy: Look for a broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid and a sharp C=O stretch (~1700 cm⁻¹).

    • Melting Point: A sharp melting point range indicates high purity.

  • This compound (Final Product):

    • IR Spectroscopy: The most telling change will be the disappearance of the broad O-H stretch and a shift of the C=O stretch to a higher frequency (~1780-1800 cm⁻¹), which is characteristic of an acyl chloride.

Conclusion

The synthesis of this compound can be reliably achieved in two high-yielding steps from commercially available starting materials. The described protocol, based on the fundamental Williamson ether synthesis and standard acyl chloride formation, provides a robust and scalable route to this valuable synthetic intermediate. Careful attention to anhydrous conditions and safety protocols, particularly during the final chlorination step, is critical for success.

References

  • General Conversion of Carboxylic Acids to Acyl Chlorides. LibreTexts Chemistry. [Link]

  • Synthesis of a Structurally Related Benzoic Acid Derivative.
  • Source of Starting Material: 2-Hydroxy-3-methoxybenzoic acid. PubChem - National Center for Biotechnology Information. [Link]

physical and chemical properties of 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 1160251-17-1) is a substituted aromatic acyl chloride of significant interest as a versatile chemical intermediate.[1][2] Its molecular architecture, featuring a highly reactive benzoyl chloride moiety alongside methoxy and 3-methylbenzyloxy substituents, makes it a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and material science sectors.[1] The strategic placement of these functional groups allows for precise modification and the introduction of this scaffold into larger, biologically active structures. This guide provides a comprehensive overview of its physicochemical properties, a validated synthetic pathway, detailed spectroscopic characterization, and a discussion of its chemical reactivity and handling protocols.

Physicochemical and Structural Properties

The core structure consists of a benzene ring functionalized with a reactive chlorocarbonyl group, a methoxy group at the C3 position, and a 3-methylbenzyloxy ether linkage at the C2 position. This arrangement dictates its solubility, reactivity, and spectroscopic signature.

Data Summary

While extensive experimental data for this specific molecule is not publicly documented, its properties can be reliably predicted based on its structure and comparison with analogous compounds.[3][4][5]

PropertyValue / DescriptionSource
IUPAC Name 3-methoxy-2-[(3-methylphenyl)methoxy]benzoyl chloridePubChem[1]
CAS Number 1160251-17-1Benchchem, BLDpharm[1][2]
Molecular Formula C₁₆H₁₅ClO₃PubChem[1]
Molecular Weight 290.74 g/mol PubChem[1]
Canonical SMILES CC1=CC(=CC=C1)COC2=C(C=CC=C2OC)C(=O)ClPubChem[1]
InChI Key RQQWNYIUZOTGLY-UHFFFAOYSA-NBenchchem
Predicted Physical State Colorless to light yellow liquid or low-melting solidInferred from analogs[4]
Predicted Solubility Soluble in aprotic organic solvents (DCM, THF, Toluene); Reacts with protic solvents (water, alcohols).Inferred from chemical class[6][7]
Moisture Sensitivity Highly sensitive to moisture.Inferred from chemical class[6]

Synthesis and Purification

The synthesis of this compound is most logically achieved via a two-step process starting from commercially available 2-hydroxy-3-methoxybenzoic acid.

Synthetic Workflow Diagram

The overall process involves a Williamson ether synthesis to install the benzyl ether, followed by the conversion of the carboxylic acid to the target acyl chloride.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Acyl Chloride Formation A 2-Hydroxy-3-methoxybenzoic acid D 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid A->D Reaction B 3-Methylbenzyl chloride B->D C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) C->A F This compound D->F Chlorination D->F E Chlorinating Agent (e.g., Thionyl Chloride, SOCl₂) E->D

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocol: Synthesis

Expertise & Causality: This protocol is designed for robust yield and high purity. The choice of potassium carbonate as the base in Step 1 is critical; it is strong enough to deprotonate the phenolic hydroxyl but not the carboxylic acid, preventing unwanted side reactions. The use of thionyl chloride in Step 2 is a standard and highly effective method for converting carboxylic acids to acyl chlorides, as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[8][9][10][11]

Step 1: Synthesis of 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid

  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxy-3-methoxybenzoic acid (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.5 eq), and acetone (10 mL per gram of benzoic acid).

  • Addition of Alkylating Agent: Add 3-methylbenzyl chloride (1.2 eq) to the stirring suspension.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting benzoic acid is consumed.

  • Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with 1M HCl, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the intermediate acid, which can be used in the next step without further purification if purity is high.

Step 2: Synthesis of this compound

  • Safety Precaution: This step must be performed in a well-ventilated fume hood as it evolves toxic gases (SO₂ and HCl).[9] All glassware must be thoroughly dried to prevent hydrolysis of the reagent and product.[6]

  • Reagent Setup: Place the dried 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid (1.0 eq) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Chlorination: Add thionyl chloride (SOCl₂, 3.0 eq) to the flask, along with a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Reaction: Equip the flask with a reflux condenser fitted with a drying tube or gas outlet bubbler. Heat the mixture gently to 70-80 °C and stir for 2-4 hours.[8] The reaction is complete when gas evolution ceases and the solution becomes clear.

  • Purification (Trustworthiness): The purity of the final product is paramount. Excess thionyl chloride is removed by distillation under reduced pressure.[9][12] For exacting applications, the crude benzoyl chloride can be further purified by vacuum distillation, collecting the appropriate fraction.[13] The final product should be stored under an inert atmosphere in a sealed container.

Spectroscopic Characterization (Predicted)

Structural confirmation relies on a combination of spectroscopic methods. The following are predicted data based on the compound's structure.

MethodPredicted Chemical Shifts / FrequenciesRationale
¹H NMR δ ~7.0-7.5 ppm (m, 7H, Ar-H), δ ~5.2 ppm (s, 2H, -O-CH₂-Ar), δ ~3.9 ppm (s, 3H, -OCH₃), δ ~2.4 ppm (s, 3H, Ar-CH₃)The aromatic region will show complex multiplets. The benzylic protons and methoxy protons will appear as sharp singlets. The methyl group on the benzyl ring will also be a singlet.
¹³C NMR δ ~168 ppm (C=O), δ ~150-160 ppm (Ar C-O), δ ~110-140 ppm (Ar-C), δ ~70 ppm (-O-CH₂-Ar), δ ~56 ppm (-OCH₃), δ ~21 ppm (Ar-CH₃)The carbonyl carbon of the acyl chloride is highly deshielded. Aromatic carbons will appear in the typical range, with ether-linked carbons shifted downfield.
IR (Infrared) ~1780-1800 cm⁻¹ (strong, C=O stretch of acyl chloride), ~1250 cm⁻¹ (C-O stretch), ~2850-3000 cm⁻¹ (C-H stretch)The most characteristic peak is the very strong carbonyl (C=O) stretch at a high wavenumber, which is indicative of an acyl chloride functional group.
Mass Spec (MS) [M]+ at m/z 290.07 (for ³⁵Cl) and 292.07 (for ³⁷Cl) in an ~3:1 ratio.The molecular ion peak will show the characteristic isotopic pattern for a molecule containing one chlorine atom.

Chemical Reactivity and Handling

Core Reactivity

The chemical behavior is dominated by the electrophilic nature of the acyl chloride carbon. It is a potent acylating agent.[1]

  • Hydrolysis: Reacts rapidly with water or atmospheric moisture to form the parent carboxylic acid and hydrochloric acid. This necessitates handling under anhydrous conditions.[6][7]

  • Acylation of Alcohols: Reacts with alcohols in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form the corresponding esters.

  • Acylation of Amines: Reacts readily with primary and secondary amines to form amides. This is often performed under Schotten-Baumann conditions.[6]

  • Friedel-Crafts Acylation: Can react with electron-rich aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form substituted benzophenones.[6][7]

Reactivity Profile Diagram

G cluster_nucleophiles Reaction with Nucleophiles cluster_products Resulting Products center This compound H2O Water (H₂O) center->H2O ROH Alcohol (R-OH) + Base center->ROH R2NH Amine (R₂NH) + Base center->R2NH Arene Arene (Ar-H) + Lewis Acid center->Arene Acid Carboxylic Acid H2O->Acid Hydrolysis Ester Ester ROH->Ester Esterification Amide Amide R2NH->Amide Amidation Ketone Benzophenone Derivative Arene->Ketone Friedel-Crafts Acylation

Caption: Key nucleophilic substitution reactions.

Safety and Handling
  • Hazard Class: Corrosive. Causes severe skin burns and eye damage.[3][4]

  • Handling: Must be handled in a fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible substances (e.g., bases, alcohols, amines). The container should be tightly sealed under an inert atmosphere.

Applications in Research and Development

As a functionalized intermediate, this compound is primarily used in organic synthesis.[1]

  • Pharmaceutical Synthesis: It serves as a scaffold for creating more complex molecules with potential biological activity. The ester and amide derivatives can be explored as prodrugs or as final active pharmaceutical ingredients (APIs).[1]

  • Material Science: The ability to form stable ester and amide bonds makes it a candidate for incorporation into polymers or functional materials where the specific aromatic substitution pattern is desired.[1]

References

  • This compound | 1160251-17-1. (n.d.). Benchchem.
  • 3-Methoxybenzoyl Chloride | 1711-05-3. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • 3-Methoxy-2-methylbenzoyl chloride Formula | 24487-91-0. (n.d.). ECHEMI.
  • 3-Methoxybenzoyl chloride 99% | 1711-05-3. (n.d.). Sigma-Aldrich.
  • 3-Methoxysalicylic acid. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Benzoyl chloride, 3-methoxy-2-methyl-. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. (n.d.). Oak-wood.
  • 3-Methoxy-2-methylbenzoyl chloride | CAS#:24487-91-0. (n.d.). Chemsrc.
  • 3-Methoxy-2-((3-methylbenzyl)oxy)benzoyl chloride | 1160251-17-1. (n.d.). BLDpharm.
  • 3-methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride. (n.d.). Santa Cruz Biotechnology.
  • CN102690175A - Preparation method of 3-methoxybenzyl chloride. (2012).
  • Making benzoyl chloride. (2015, January 25). NileRed. [Video]. YouTube.
  • Lee, I., et al. (1998). Intrinsic Structure−Reactivity Relationships in Gas-Phase Transacylation Reactions: Identity Exchange of Substituted Benzoyl Chlorides with Chloride Ion. Journal of the American Chemical Society.
  • Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? (2020, June 9).
  • The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. (2020, June 4). Chemistry Stack Exchange.
  • How is benzoic acid converted to Benzyl chloride. (n.d.). Allen.
  • CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate. (2017).
  • Benzoyl chloride. (n.d.). Wikipedia.
  • CN104230703A - Method for synthesizing high-purity benzoyl chloride. (2014).
  • US6844468B2 - Process for preparing substituted benzoyl chlorides. (2005).
  • Preparation of 3-methoxybenzoic acid. (2016, January 1). Sciencemadness.org.
  • 2-METHOXY-3-METHYLBENZOIC ACID synthesis. (n.d.). ChemicalBook.
  • Benzoyl chloride is prepared from benzoic acid by. (n.d.). askIITians.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (2012). Rasayan Journal of Chemistry.

Sources

Methodological & Application

Application Note: A Practical Guide to Amide Bond Formation Using 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The amide bond is a fundamental linkage in chemistry and biology, central to the structure of peptides, proteins, and a vast array of pharmaceuticals and functional materials. The synthesis of amides via the acylation of amines with reactive carboxylic acid derivatives, such as acyl chlorides, remains a cornerstone of modern organic synthesis. This application note provides a comprehensive experimental protocol for the formation of amides using 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride, a versatile building block in medicinal chemistry and drug development.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices. By understanding the "why" behind the "how," researchers can better troubleshoot and adapt this protocol to their specific synthetic targets.

Reagent Overview: this compound

This compound is a substituted aromatic acyl chloride. Its reactivity is primarily dictated by the electrophilic carbonyl carbon of the acyl chloride group.[1] The substituents on the benzene ring, a methoxy group at the 3-position and a 3-methylbenzyloxy group at the 2-position, can influence the reactivity of the acyl chloride through electronic and steric effects. These functional groups also provide opportunities for further molecular elaboration, making this reagent a valuable intermediate in the synthesis of complex molecules.[1]

Molecular Structure:

  • Chemical Formula: C₁₆H₁₅ClO₃

  • Molecular Weight: 290.74 g/mol

  • CAS Number: 1160251-17-1[2]

Reaction Principle: Nucleophilic Acyl Substitution

The formation of an amide from an acyl chloride and a primary or secondary amine proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A proton is then removed from the nitrogen atom, typically by a base, to yield the final amide product and neutralize the hydrogen chloride (HCl) byproduct.

The overall reaction is as follows:

R-NH₂ + this compound → N-R-3-Methoxy-2-[(3-methylbenzyl)oxy]benzamide + HCl

To drive the reaction to completion, a base is typically added to scavenge the HCl produced.[1] This prevents the protonation of the starting amine, which would render it non-nucleophilic.

Experimental Protocol: General Procedure for Amide Synthesis

This protocol details a general method for the synthesis of an N-aryl amide using this compound and a substituted aniline as a representative amine. This procedure is based on the well-established Schotten-Baumann reaction conditions.[3]

Materials and Equipment:
  • This compound

  • Substituted Aniline (e.g., 4-chloroaniline)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Step-by-Step Protocol:
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: To the stirred solution, add triethylamine (1.1 to 1.5 equivalents). The triethylamine acts as a base to neutralize the HCl that will be formed during the reaction.

  • Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine solution at 0 °C (ice bath) over a period of 15-30 minutes. The slow addition helps to control the exothermic nature of the reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude amide can be purified by either recrystallization or column chromatography.

    • Recrystallization: Choose a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to recrystallize the crude product.

    • Column Chromatography: If recrystallization is not effective, purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices

Experimental Step Choice Scientific Rationale
Solvent Anhydrous Dichloromethane (DCM)DCM is a common solvent for this type of reaction as it is relatively inert and effectively dissolves both the acyl chloride and the amine. Using an anhydrous solvent is crucial to prevent hydrolysis of the highly reactive acyl chloride to the corresponding carboxylic acid.
Base Triethylamine (Et₃N) or PyridineA non-nucleophilic organic base is used to neutralize the HCl byproduct. This prevents the formation of the non-nucleophilic ammonium salt of the starting amine, thus ensuring the availability of the amine for the reaction. An excess of the base helps to drive the reaction to completion.
Temperature 0 °C for addition, then room temperatureThe reaction is often initiated at a lower temperature (0 °C) to control the initial exothermicity of the reaction between the highly reactive acyl chloride and the amine. Once the initial reaction has subsided, the mixture is typically warmed to room temperature to ensure the reaction proceeds to completion in a reasonable timeframe.
Work-up Aqueous washes (HCl, NaHCO₃, brine)The 1 M HCl wash removes any unreacted amine and the triethylamine hydrochloride salt. The saturated NaHCO₃ wash neutralizes any remaining acidic species. The brine wash removes any residual water from the organic layer.
Purification Recrystallization or Column ChromatographyThese are standard techniques to purify solid organic compounds. The choice between them depends on the purity of the crude product and the physical properties of the desired amide and any impurities.

Visualization of Workflow and Mechanism

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve amine in anhydrous DCM prep2 Add triethylamine prep1->prep2 react2 Add acyl chloride solution dropwise at 0 °C prep2->react2 react1 Dissolve acyl chloride in anhydrous DCM react1->react2 react3 Stir at room temperature react2->react3 workup1 Quench with water react3->workup1 workup2 Wash with 1 M HCl workup1->workup2 workup3 Wash with sat. NaHCO₃ workup2->workup3 workup4 Wash with brine workup3->workup4 workup5 Dry and concentrate workup4->workup5 purify1 Recrystallization or Column Chromatography workup5->purify1 product Pure Amide Product purify1->product

Caption: Experimental workflow for amide synthesis.

Reaction Mechanism

reaction_mechanism acyl_chloride This compound tetrahedral_intermediate Tetrahedral Intermediate acyl_chloride->tetrahedral_intermediate Nucleophilic attack amine Amine (R-NH₂) amine->tetrahedral_intermediate protonated_amide Protonated Amide tetrahedral_intermediate->protonated_amide Chloride elimination amide_product Amide Product protonated_amide->amide_product Deprotonation hcl HCl base Base (Et₃N) base->amide_product salt Et₃N·HCl base->salt Neutralization

Caption: Mechanism of amide formation.

Data Presentation: Expected Product Characterization

The successful synthesis of the target amide should be confirmed by standard analytical techniques. Below are the expected spectroscopic data for a representative product, N-(4-chlorophenyl)-3-methoxy-2-[(3-methylbenzyl)oxy]benzamide.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of both benzene rings, the benzylic protons of the 3-methylbenzyl group, the methoxy protons, the methyl protons, and a broad singlet for the N-H proton.
¹³C NMR Resonances for the carbonyl carbon (amide), aromatic carbons, the benzylic carbon, the methoxy carbon, and the methyl carbon.
IR Spectroscopy A characteristic C=O stretching vibration for the amide carbonyl group (typically around 1650 cm⁻¹), and an N-H stretching vibration (around 3300 cm⁻¹).
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the product.

Safety and Handling Precautions

  • Acyl Chlorides: this compound is an acyl chloride and should be handled with care in a well-ventilated fume hood. Acyl chlorides are corrosive and react violently with water, releasing HCl gas.[4] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Solvents and Reagents: Dichloromethane is a volatile and potentially carcinogenic solvent. Triethylamine and pyridine are flammable and have strong odors. Handle all chemicals in a fume hood and take appropriate precautions to avoid inhalation and skin contact.

Conclusion

The reaction of this compound with amines provides a reliable and efficient method for the synthesis of a diverse range of N-substituted amides. The protocol described in this application note, based on the robust Schotten-Baumann reaction, offers a practical and adaptable procedure for researchers in organic synthesis and drug discovery. By understanding the underlying principles and paying careful attention to the experimental details, scientists can successfully employ this versatile building block in the creation of novel and complex molecular architectures.

References

  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • Google Patents. CN101671245A - Process for preparing 3-methoxypropiophenone.
  • National Center for Biotechnology Information. Syntheses and structures of two benzoyl amides: 2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide and 2-chloro-N-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4. [Link]

  • ResearchGate. An improved method of amide synthesis using acyl chlorides. [Link]

  • ResearchGate. Synthesis of a compound containing methoxybenzamide. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • National Center for Biotechnology Information. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • ResearchGate. Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. [Link]

  • PubMed. Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. [Link]

  • ResearchGate. Spectroscopic Properties and Preparation of Some 2, 3-Dimethoxybenzamide Derivatives. [Link]

  • ResearchGate. Synthesen und reaktionen von (trimethylsiloxy)benzoyl chloriden. [Link]

  • YouTube. schotten baumann reaction/Chemical properties of aniline/organic nitrogen compounds/Vol 2/XII/TN. [Link]

  • Asian Journal of Chemistry. Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. [Link]

  • Amerigo Scientific. This compound. [Link]

Sources

Application Notes and Protocols for Esterification Reactions Using 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Lab Group], Senior Application Scientist

Date: January 28, 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the application of 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride in esterification reactions. Due to the specialized nature of this reagent, this guide synthesizes information from analogous substituted benzoyl chlorides and fundamental principles of organic chemistry to provide robust protocols and mechanistic insights. We will cover the synthesis of the title compound from its carboxylic acid precursor, detailed protocols for esterification with various alcohols, and purification strategies.

Introduction: The Utility of Substituted Benzoyl Chlorides in Ester Synthesis

Esterification is a fundamental transformation in organic synthesis, crucial for the creation of a vast array of pharmaceuticals, natural products, and materials. Among the various methods for ester synthesis, the acylation of alcohols with acyl chlorides is a highly efficient and widely used strategy due to the high reactivity of the acyl chloride electrophile. The specific reactivity and properties of the resulting ester are heavily influenced by the substituents on the acyl chloride.

The compound this compound is a bespoke acylating agent. Its structure incorporates several key features:

  • An Acyl Chloride Moiety: The primary reactive site for esterification.

  • A Methoxy Group: An electron-donating group that can influence the electronic properties of the aromatic ring and the reactivity of the acyl chloride.

  • A Bulky Benzyloxy Group: This group provides significant steric hindrance around the reactive center, which can be leveraged for selective acylations. It also imparts lipophilicity to the resulting esters.

These features suggest that this compound is particularly useful for synthesizing sterically hindered esters or for introducing this specific substituted benzoyl moiety into a target molecule to modulate its biological activity or physicochemical properties.

Synthesis of this compound

The title compound is typically not commercially available and must be synthesized in the laboratory. The most common and effective method is the treatment of the corresponding carboxylic acid with a chlorinating agent.

Synthesis of the Carboxylic Acid Precursor

The precursor, 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid, can be synthesized via a Williamson ether synthesis from 2-hydroxy-3-methoxybenzoic acid and 3-methylbenzyl chloride.

Conversion to the Acyl Chloride

Reaction Scheme:

Protocol: Synthesis of this compound

Materials:

  • 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid

  • Oxalyl chloride ((COCl)₂) or Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Schlenk flask or round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid (1.0 eq) in anhydrous DCM (or toluene) to a concentration of approximately 0.5 M.

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops) to the solution.

  • Addition of Chlorinating Agent: Slowly add oxalyl chloride (1.2 - 1.5 eq) or thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution at 0 °C. Caution: This reaction evolves gas (HCl, CO, CO₂) and should be performed in a well-ventilated fume hood.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the reaction is complete (monitored by TLC or IR spectroscopy - disappearance of the broad O-H stretch of the carboxylic acid). Gentle heating (40-50 °C) may be required if the reaction is sluggish.

  • Work-up: Once the reaction is complete, remove the solvent and excess chlorinating agent in vacuo using a rotary evaporator. The crude this compound is often used directly in the next step without further purification. If purification is necessary, it can be attempted by distillation under high vacuum, though decomposition may occur.

Esterification Protocols using this compound

The following are generalized protocols for the esterification of primary, secondary, and tertiary alcohols. The choice of base and reaction conditions is critical for success.

General Considerations
  • Stoichiometry: The alcohol is typically the limiting reagent. A slight excess of the acyl chloride (1.1 - 1.2 eq) is often used to ensure complete consumption of the alcohol.

  • Base: A non-nucleophilic base is required to neutralize the HCl generated during the reaction. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine. For sterically hindered or acid-sensitive substrates, 4-dimethylaminopyridine (DMAP) can be used as a nucleophilic catalyst in conjunction with a stoichiometric base.

  • Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are commonly used.

  • Temperature: Reactions are typically started at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature. For less reactive alcohols, heating may be necessary.

Protocol for Esterification of a Primary Alcohol

Reaction Scheme:

Materials:

  • This compound

  • Primary alcohol

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Preparation: Dissolve the primary alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve the crude this compound (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the alcohol solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. The crude ester can be purified by column chromatography on silica gel.

Protocol for Esterification of a Secondary or Tertiary Alcohol

For more sterically hindered alcohols, a catalyst such as DMAP is often beneficial.

Reaction Scheme:

Materials:

  • All materials from the primary alcohol protocol

  • 4-Dimethylaminopyridine (DMAP)

Procedure:

  • Preparation: Dissolve the secondary or tertiary alcohol (1.0 eq), triethylamine (2.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Acyl Chloride Addition: Dissolve the crude this compound (1.5 eq) in anhydrous DCM and add it dropwise to the alcohol solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir. These reactions may require longer reaction times or gentle heating (reflux in DCM or THF) to proceed to completion. Monitor by TLC.

  • Work-up and Purification: Follow the same procedure as for primary alcohols.

Mechanistic Considerations

The esterification reaction proceeds via a nucleophilic acyl substitution mechanism.

Esterification_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Deprotonation Alcohol R-OH AcylChloride Ar-COCl Alcohol->AcylChloride Nucleophilic Attack Tetrahedral_Intermediate Tetrahedral Intermediate AcylChloride->Tetrahedral_Intermediate Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Collapse Chloride_Leaving Cl⁻ Leaving Group Final_Ester Final Ester (Ar-COOR) Protonated_Ester->Final_Ester Base Base (e.g., TEA) Base->Protonated_Ester Deprotonation

Caption: Nucleophilic acyl substitution mechanism for esterification.

The base plays a crucial role in deprotonating the alcohol to increase its nucleophilicity and in neutralizing the HCl byproduct, driving the reaction to completion. DMAP acts as a more potent nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate.

Troubleshooting and Key Considerations

Problem Possible Cause Solution
Low or No Reaction Incomplete conversion to acyl chloride.Ensure the precursor acid is dry and use fresh chlorinating agent. Confirm acyl chloride formation by IR spectroscopy (C=O stretch ~1780-1815 cm⁻¹).
Low reactivity of the alcohol.Increase reaction temperature, use a more potent catalyst (DMAP), or consider a different esterification method (e.g., Steglich esterification).
Formation of Byproducts Presence of water leading to hydrolysis of acyl chloride.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Anhydride formation.Add the acyl chloride slowly to the alcohol solution.
Difficult Purification Similar polarity of product and starting material.Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid.

Experimental Workflow Overview

Experimental_Workflow cluster_synthesis Acyl Chloride Synthesis cluster_esterification Esterification Start_Acid 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid Chlorination React with Oxalyl Chloride/SOCl₂ Start_Acid->Chlorination Crude_Acyl_Chloride Crude Acyl Chloride Chlorination->Crude_Acyl_Chloride Reaction Combine and React Crude_Acyl_Chloride->Reaction Alcohol_Base Alcohol + Base (e.g., TEA) + Catalyst (DMAP) Alcohol_Base->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Ester Purification->Final_Product

Application Note: Enhancing LC-MS/MS Analysis of Amines Through Benzoyl Chloride Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the derivatization of primary and secondary amines with benzoyl chloride for enhanced detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This derivatization strategy addresses the analytical challenges posed by small, polar amines, which often exhibit poor retention in reversed-phase chromatography and suboptimal ionization efficiency. By converting amines into their corresponding benzamides, this method significantly improves their chromatographic behavior, increases sensitivity, and ensures the stability of the analytes. This application note is intended for researchers, scientists, and drug development professionals seeking to develop robust and sensitive bioanalytical methods for amine-containing compounds.

Introduction: The Rationale for Derivatization

The quantitative analysis of small polar molecules, particularly biogenic amines and neurotransmitters, in complex biological matrices presents significant analytical hurdles. These compounds are often poorly retained on conventional reversed-phase liquid chromatography (RPLC) columns, eluting in or near the solvent front where they are susceptible to matrix effects and ion suppression in the mass spectrometer.[1] Chemical derivatization offers a powerful solution to overcome these limitations.

Benzoyl chloride has emerged as a preferred derivatizing agent for several key reasons:

  • Enhanced Hydrophobicity: The addition of a nonpolar benzoyl group significantly increases the hydrophobicity of polar amines, leading to improved retention on RPLC columns and better separation from interfering matrix components.[1][2]

  • Improved Ionization Efficiency: The benzoyl moiety can enhance the proton affinity of the derivatized analyte, leading to more efficient ionization in the electrospray source and, consequently, a substantial increase in MS signal intensity.[3][4]

  • Predictable Fragmentation: Benzoylated amines exhibit a characteristic fragmentation pattern in tandem mass spectrometry, typically involving the neutral loss of the benzoyl group (C₇H₅O, m/z 105). This predictable fragmentation is highly advantageous for developing selective and sensitive Multiple Reaction Monitoring (MRM) methods.[1][5]

  • Rapid and Robust Reaction: The derivatization reaction is fast, typically completed within minutes at room temperature, and proceeds under mild conditions, making it suitable for high-throughput applications.[1][2]

  • Analyte Stability: The resulting benzamide derivatives are generally more stable than their parent amines, allowing for greater flexibility in sample handling and storage.[1][2]

The Chemistry of Benzoylation: The Schotten-Baumann Reaction

The derivatization of amines with benzoyl chloride proceeds via the Schotten-Baumann reaction.[6][7] This is a well-established organic reaction that involves the acylation of an amine with an acid chloride in the presence of a base. The base plays a crucial role in neutralizing the hydrochloric acid generated during the reaction, thereby driving the reaction to completion.[7]

The overall reaction can be summarized as follows:

R-NH₂ (Primary Amine) + C₆H₅COCl (Benzoyl Chloride) --(Base)--> R-NH-CO-C₆H₅ (Benzamide) + HCl

R₂NH (Secondary Amine) + C₆H₅COCl (Benzoyl Chloride) --(Base)--> R₂N-CO-C₆H₅ (Benzamide) + HCl

This reaction is not limited to amines; benzoyl chloride can also react with other nucleophilic functional groups such as phenols and alcohols.[2][5] Therefore, careful consideration of the sample matrix is necessary to avoid potential side reactions.

Schotten_Baumann Amine R-NH₂ (Amine) Benzamide R-NH-CO-C₆H₅ (Benzamide) Amine->Benzamide + Benzoyl Chloride BenzoylChloride C₆H₅COCl (Benzoyl Chloride) HCl HCl Base Base (e.g., Na₂CO₃) Base->Amine Deprotonation

Figure 1: The Schotten-Baumann reaction for amine derivatization.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the derivatization of amines in biological samples. Optimization may be required depending on the specific analytes and matrix.

Reagents and Materials
  • Benzoyl Chloride (≥99%)

  • Acetonitrile (LC-MS grade)

  • Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) buffer (e.g., 100 mM)

  • Formic Acid (LC-MS grade)

  • Internal Standards (Stable isotope-labeled analogs of the target amines are recommended)

  • Sample matrix (e.g., plasma, urine, tissue homogenate)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Derivatization Workflow

Derivatization_Workflow Start Sample Preparation (e.g., Protein Precipitation) Add_IS Add Internal Standard Start->Add_IS Add_Base Add Base (e.g., 100 mM Na₂CO₃) Add_IS->Add_Base Add_BzCl Add Benzoyl Chloride (2% in Acetonitrile) Add_Base->Add_BzCl Vortex Vortex Briefly Add_BzCl->Vortex React React at Room Temperature (1-5 minutes) Vortex->React Quench Quench Reaction (e.g., with Formic Acid) React->Quench Centrifuge Centrifuge to Pellet Debris Quench->Centrifuge Transfer Transfer Supernatant to LC Vial Centrifuge->Transfer Analyze LC-MS/MS Analysis Transfer->Analyze

Figure 2: A typical workflow for benzoyl chloride derivatization.

Detailed Protocol
  • Sample Preparation:

    • For biological fluids like plasma or serum, perform a protein precipitation step. A common method is to add 3 volumes of ice-cold acetonitrile containing the internal standard(s) to 1 volume of the sample.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean microcentrifuge tube.

  • Derivatization Reaction:

    • To 50 µL of the supernatant, add 25 µL of 100 mM sodium carbonate buffer. This will raise the pH to facilitate the reaction.

    • Add 25 µL of 2% (v/v) benzoyl chloride in acetonitrile.

    • Immediately vortex the mixture for 30 seconds.

    • Allow the reaction to proceed at room temperature for 2-5 minutes. The reaction is typically very fast.[1][2]

  • Reaction Quenching and Sample Finalization:

    • To stop the reaction and hydrolyze any remaining benzoyl chloride, add a small volume (e.g., 5-10 µL) of formic acid. This will also acidify the sample, which is often beneficial for reversed-phase chromatography.

    • Centrifuge the sample again to pellet any salts that may have precipitated.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Development

Liquid Chromatography
  • Column: A C18 reversed-phase column is typically used for the separation of benzoylated amines.

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A gradient elution starting with a low percentage of organic mobile phase and gradually increasing is recommended to achieve good separation of the derivatized analytes.

Mass Spectrometry
  • Ionization Mode: Positive electrospray ionization (ESI+) is generally used for the detection of benzoylated amines.[3]

  • MRM Transitions: The key to a sensitive and selective method is the selection of appropriate MRM transitions.

    • Precursor Ion: The precursor ion will be the [M+H]⁺ of the derivatized analyte. The mass of the benzoyl group is 104.0575 Da, so for each primary or secondary amine group derivatized, the mass of the parent molecule will increase by this amount.

    • Product Ion: A common and abundant product ion corresponds to the benzoyl cation (C₇H₅O⁺) at m/z 105.0335.[5] This fragment is a result of the cleavage of the amide bond. Other analyte-specific fragments can also be monitored for confirmation.

Data Presentation: Mass Transitions for Common Amines
AnalyteMolecular FormulaMonoisotopic Mass (Da)Derivatized Mass (Da)Precursor Ion ([M+H]⁺)Product Ion (m/z)
DopamineC₈H₁₁NO₂153.0789361.1368362.1441105.0335
SerotoninC₁₀H₁₂N₂O176.0949384.1528385.1601105.0335
HistamineC₅H₉N₃111.0796319.1375320.1448105.0335
PutrescineC₄H₁₂N₂88.1000296.1579297.1652105.0335
SpermidineC₇H₁₉N₃145.1579457.2372458.2445105.0335

Note: The derivatized mass assumes derivatization of all primary and secondary amine groups, as well as phenolic hydroxyl groups where applicable (e.g., dopamine).

Self-Validating Systems and Trustworthiness

To ensure the reliability and accuracy of the results, the following practices are recommended:

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): The use of SIL-IS for each analyte is the gold standard for quantitative bioanalysis. SIL-IS co-elute with the analyte and experience similar matrix effects and ionization suppression, allowing for accurate correction of any variations in sample preparation and analysis. ¹³C-labeled benzoyl chloride is commercially available and can be used to generate SIL-IS for a wide range of amines.[2]

  • Quality Control (QC) Samples: Include QC samples at low, medium, and high concentrations in each analytical run to monitor the accuracy and precision of the method.

  • Matrix Effect Evaluation: Assess the impact of the biological matrix on the ionization of the derivatized analytes by comparing the response of an analyte in a neat solution to its response in a matrix-matched sample.

  • Calibration Curve: A calibration curve prepared in the same or a similar matrix as the samples should be included in each run to ensure accurate quantification.

Conclusion

Derivatization of amines with benzoyl chloride is a highly effective strategy to enhance their analysis by LC-MS/MS. This approach significantly improves chromatographic retention, increases sensitivity, and provides a predictable fragmentation pattern for confident identification and quantification. The rapid and robust nature of the reaction makes it amenable to a wide range of applications in clinical research, drug development, and metabolomics. By following the detailed protocols and best practices outlined in this application note, researchers can develop reliable and sensitive methods for the analysis of amine-containing compounds in complex biological matrices.

References

  • ResearchGate. (2025, August 7). Determination of Amines and Phenolic Acids in Wine with Benzoyl Chloride Derivatization and Liquid Chromatography-Mass Spectrometry. Available at: [Link]

  • National Institutes of Health. (2022, December 26). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Available at: [Link]

  • ResearchGate. (n.d.). Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. Available at: [Link]

  • National Institutes of Health. (n.d.). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Available at: [Link]

  • ACS Publications. (2021, March 10). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Available at: [Link]

  • LCGC International. (2017, October 1). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. Available at: [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]

  • National Institutes of Health. (n.d.). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the purification of products derived from reactions with 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride. As a highly reactive acylating agent, this compound is a versatile building block for synthesizing amides and esters, often used as intermediates in pharmaceutical development. Successful purification is critical for downstream applications, and this guide is designed to provide practical, field-proven insights to navigate common challenges.

Section 1: Understanding Your Crude Reaction Mixture

Before any purification attempt, a thorough understanding of your reaction mixture's composition is paramount. The choices you make during purification are directly dictated by the impurities present alongside your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common products and impurities I should expect in my crude reaction mixture?

A1: When reacting this compound with a nucleophile (typically an amine or an alcohol), your crude mixture will likely contain a predictable set of components:

  • Desired Product: The target amide or ester formed via nucleophilic acyl substitution.

  • Unreacted Starting Materials: Residual this compound and the nucleophile (e.g., amine or alcohol) you used.

  • Hydrolysis Byproduct: 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid. This is formed if the benzoyl chloride starting material reacts with any trace water in the reaction.[1] This is a very common impurity.

  • Base and its Salt: Most reactions of this type use a tertiary amine base like triethylamine (TEA) or pyridine to neutralize the HCl generated. Therefore, you will have residual base and its hydrochloride salt (e.g., triethylamine hydrochloride) in the mixture.

Q2: What are the best initial analytical techniques to assess my crude reaction before purification?

A2: A small-scale analysis is essential to devise an effective purification strategy.

  • Thin-Layer Chromatography (TLC): This is the most crucial first step. It provides a quick snapshot of the mixture's complexity. Co-spot your crude reaction mixture with the starting materials to identify their positions. The ideal TLC will show a new spot for your product, hopefully well-separated from starting materials and byproducts. Aim for a product Rf value between 0.15 and 0.40 in a suitable solvent system for optimal separation in flash chromatography.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): If available, LC-MS is invaluable. It can confirm the mass of your desired product and give you an idea of the relative quantities of the major components in your mixture.

  • Proton Nuclear Magnetic Resonance (¹H NMR): A crude ¹H NMR can be very informative. You can often identify signals corresponding to your product, unreacted starting materials, and sometimes even the base used (e.g., the characteristic signals of pyridine).

Section 2: Purification Strategy and Troubleshooting

Based on your initial analysis, you can select the most appropriate purification path. The following workflow provides a general decision-making framework.

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Work-up (Acid/Base Wash) Start->Workup TLC Analyze Organic Layer by TLC Workup->TLC IsSolid Is Product a Solid or Oil? TLC->IsSolid Clean Separation on TLC? Chromatography Flash Column Chromatography IsSolid->Chromatography Oil / Poor TLC Separation Recrystallize Recrystallization IsSolid->Recrystallize Solid CheckPurity Assess Purity (TLC, NMR, LC-MS) Chromatography->CheckPurity Recrystallize->CheckPurity Pure Pure Product CheckPurity->Pure Purity Confirmed Repurify Further Purification Needed CheckPurity->Repurify Impurities Remain Repurify->Chromatography Try Chromatography Repurify->Recrystallize Try Recrystallization

Caption: Decision workflow for purification.

Troubleshooting Guides in Q&A Format

This section addresses specific issues you may encounter during purification.

Q: I performed an aqueous wash, but my organic layer seems to have an emulsion that won't break. What should I do?

A: Emulsions are common, especially if your product has surfactant-like properties or if fine particulates are present.

  • Cause: The formation of a stable mixture of the organic and aqueous layers, often stabilized by salts or partially soluble compounds.

  • Solution:

    • Add Brine: Transfer the entire mixture to a separatory funnel and add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often forces the separation.[3]

    • Gentle Swirling: Gently swirl or rock the separatory funnel instead of vigorous shaking.

    • Filtration: If the emulsion is caused by suspended solids (like triethylamine HCl), filter the entire mixture through a pad of Celite® or glass wool before attempting the separation.

    • Patience: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) will allow the layers to separate.

Q: My product is streaking badly on the TLC plate and the column. How can I fix this?

A: Streaking is a classic sign of an acidic or basic compound interacting strongly with the silica gel.

  • Cause: The products (amides/esters) can have varying polarities. Highly polar or ionizable groups can interact strongly with the acidic silanol groups on the surface of the silica gel.

  • Solution:

    • Modify the Mobile Phase: Add a small amount of a modifier to your eluent. For basic compounds (like products from amine reactions), add ~1% triethylamine or ammonia in methanol to the mobile phase.[4] For acidic compounds (like the hydrolysis byproduct), add ~1% acetic or formic acid. This modifier occupies the active sites on the silica, allowing your compound to elute more cleanly.

    • Alternative Stationary Phase: If modifying the eluent doesn't work, your compound may be unstable on silica.[5] Consider using a different stationary phase like alumina (basic or neutral) or a bonded-phase silica like amine-functionalized silica.[6]

Q: I can't get good separation between my product and a close-running impurity. What are my options?

A: This is a common challenge requiring systematic optimization.

  • Cause: The product and impurity have very similar polarities in the chosen solvent system.

  • Solution:

    • Optimize the Solvent System: Experiment with different solvent systems. If you are using ethyl acetate/hexanes, try switching to dichloromethane/methanol or ether/hexanes.[4] Sometimes changing the solvent class provides a different selectivity that can resolve the spots.

    • Decrease Polarity: Make the eluent system less polar. This will cause all compounds to move more slowly down the column, increasing the interaction time with the silica and potentially improving separation.

    • Use a Gradient: Instead of running the column with a single solvent mixture (isocratic), start with a low polarity eluent and gradually increase the polarity. This can sharpen the elution bands and improve resolution.

ProblemPotential CauseRecommended Solution
Poor or no separationIncorrect solvent system polarity.Adjust the eluent polarity. Aim for a ΔRf of at least 0.2 on TLC. Try different solvent classes (e.g., switch from EtOAc/Hexane to CH₂Cl₂/MeOH).[3][4]
Compound stuck on the columnEluent is not polar enough; compound is too polar for normal phase silica.Increase eluent polarity significantly. If the compound is very polar, consider reversed-phase or amine-functionalized silica chromatography.[6]
Compound appears to decompose on silicaThe compound is sensitive to the acidic nature of silica gel.Deactivate silica by pre-treating with triethylamine. Alternatively, use a less acidic stationary phase like neutral alumina or Florisil®.[5]

Q: I've cooled my solution, but my product has "oiled out" instead of forming crystals. What went wrong?

A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid.

  • Cause: The solution is too supersaturated, the cooling rate is too fast, or the chosen solvent is inappropriate. Impurities can also inhibit crystallization.

  • Solution:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level.

    • Slow Cooling: Allow the flask to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath. Rapid cooling promotes oiling.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Change Solvent System: The chosen solvent may be too good a solvent. Try a solvent system where the compound has lower solubility, or use a two-solvent system (one in which the compound is soluble, and an "anti-solvent" in which it is not).[7]

Q: How do I choose the best solvent for recrystallization?

A: The ideal recrystallization solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.[8][9]

  • Cause of Failure: A poor choice of solvent will either fail to dissolve the compound when hot or fail to precipitate it when cold.

  • Solution (Systematic Approach):

    • Test Small: Place a few milligrams of your crude product in a small test tube.

    • Add Solvent Dropwise: Add a few drops of a candidate solvent at room temperature. If it dissolves immediately, the solvent is too good.

    • Heat: If it doesn't dissolve at room temperature, heat the mixture to boiling. If it dissolves, this is a promising candidate.

    • Cool: Cool the test tube in an ice bath. If crystals form, you have found a good solvent.

    • Common Solvents for Aromatic Amides/Esters: Ethanol, isopropanol, ethyl acetate/hexanes, toluene, or acetone/water are often good starting points.[7][10]

Section 3: Detailed Experimental Protocols

Protocol 1: Standard Aqueous Work-up

This protocol is designed to remove water-soluble impurities like amine hydrochloride salts and the hydrolysis byproduct.

  • Transfer: Transfer the entire crude reaction mixture to a separatory funnel.

  • Dilute: Dilute the mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Acid Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). Stopper the funnel and shake, venting frequently. This step removes unreacted amines and any tertiary amine base used in the reaction. Drain the lower aqueous layer.

  • Base Wash: Add an equal volume of a dilute aqueous base solution (e.g., 5% sodium bicarbonate). Shake and vent. This step removes the acidic hydrolysis byproduct (3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid) and any residual HCl.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove the bulk of the dissolved water.[3]

  • Dry: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentrate: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, which is now ready for chromatography or recrystallization.

Protocol 2: Flash Column Chromatography

This protocol assumes a moderately polar product.

  • Select Solvent System: Based on TLC analysis, choose a solvent system (e.g., 20% ethyl acetate in hexanes) that gives your product an Rf of ~0.2-0.3.

  • Pack the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Load the Sample: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. If solubility is low, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[11]

  • Elute: Carefully add the eluent to the top of the column and apply pressure (using air or nitrogen) to begin elution.

  • Collect Fractions: Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Section 4: References

  • Google Patents. (n.d.). Method for purifying benzoyl chloride reaction terminating solution. Retrieved January 28, 2026, from

  • BenchChem. (n.d.). Purification strategies for removing benzyl chloride from reaction mixtures. Retrieved January 28, 2026, from

  • Sciencemadness Wiki. (2021). Benzyl chloride. Retrieved January 28, 2026, from

  • BenchChem. (n.d.). This compound. Retrieved January 28, 2026, from

  • Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved January 28, 2026, from

  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved January 28, 2026, from [Link]

  • PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.). Retrieved January 28, 2026, from

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 28, 2026, from

  • Kricheldorf, H. R. (1981). Syntheses and reactions of (trimethylsiloxy)benzoyl chlorides. Liebigs Annalen der Chemie, 1981(7), 1258-1272.

  • Amerigo Scientific. (n.d.). This compound. Retrieved January 28, 2026, from

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved January 28, 2026, from [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 3-methoxybenzyl chloride. Retrieved January 28, 2026, from

  • National Institutes of Health. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Retrieved January 28, 2026, from [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved January 28, 2026, from

  • Google Patents. (n.d.). Distillation of aromatic ketone from aromatic alcohol with acid. Retrieved January 28, 2026, from

  • BLDpharm. (n.d.). 3-Methoxy-2-((3-methylbenzyl)oxy)benzoyl chloride. Retrieved January 28, 2026, from

  • National Institutes of Health. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Retrieved January 28, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 28, 2026, from

  • Sciencemadness.org. (2019). Benzyl Chloride Distillation Problems. Retrieved January 28, 2026, from

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Retrieved January 28, 2026, from

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 28, 2026, from

  • Google Patents. (n.d.). Method for the synthesis of amides and related products from esters or ester-like compounds. Retrieved January 28, 2026, from

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved January 28, 2026, from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved January 28, 2026, from

  • Google Patents. (n.d.). Benzal chloride hydrolysis method. Retrieved January 28, 2026, from

  • Crystallization Solvents.pdf. (n.d.). Retrieved January 28, 2026, from

  • National Institutes of Health. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved January 28, 2026, from [Link]

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved January 28, 2026, from

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved January 28, 2026, from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved January 28, 2026, from

  • SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride. Retrieved January 28, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Retrieved January 28, 2026, from

  • Quora. (2018). Out of chloro benzene and benzyl chloride, which one gets easily as hydrolysed by aqueous NaOH, and why? Retrieved January 28, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved January 28, 2026, from

  • Royal Society of Chemistry. (2017). Cross-coupling of aromatic esters and amides. Retrieved January 28, 2026, from [Link]

Sources

Validation & Comparative

spectral analysis of 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Spectral Analysis & Process Control: 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl Chloride

Executive Summary & Application Context

This compound (CAS: 1160251-17-1) is a high-value electrophilic intermediate used in the synthesis of complex pharmacophores. Its structural core—a 2,3-disubstituted benzoyl chloride—possesses unique steric and electronic properties that differentiate it from simpler analogues like anisoyl chloride.

This guide provides a comparative spectral analysis designed for drug development professionals. Unlike standard datasheets, we focus on the critical distinction between the active acid chloride and its primary "alternative" (impurity): the hydrolyzed carboxylic acid precursor.

Why This Matters: In multistep synthesis, the "silent" hydrolysis of acid chlorides back to carboxylic acids is a leading cause of yield failure. Standard HPLC often masks this due to in-situ derivation or hydrolysis on the column. Spectroscopy (IR/NMR) is the only definitive method for real-time quality assurance.

Comparative Spectral Profiling

The following data compares the Target Molecule (Acid Chloride) against its immediate precursor/hydrolysis product (Carboxylic Acid) and a stable derivative (Methyl Ester) often used for analytical confirmation.

Table 1: Diagnostic Spectral Markers
FeatureTarget: Acid Chloride (–COCl)Alternative: Carboxylic Acid (–COOH)Alternative: Methyl Ester (–COOMe)Causality & Notes
IR C=O[1][2][3] Stretch 1770–1785 cm⁻¹ (Strong)1735 cm⁻¹ (Fermi Resonance)1680–1700 cm⁻¹ (Broad)1720–1730 cm⁻¹ (Sharp)The electron-withdrawing Cl atom increases the C=O bond order, shifting frequency higher than acids/esters.
¹H NMR (Ar-H) Downfield shift of ortho-H(~7.6–7.8 ppm)Mid-field (~7.4–7.6 ppm)Mid-field (~7.4–7.6 ppm)The –COCl group is highly deshielding due to anisotropy and induction.
¹H NMR (–OCH₃) ~3.90 ppm (Singlet)~3.85 ppm (Singlet)~3.88 ppm + 3.95 ppm (Ester Me) Esterification introduces a new singlet; Acid Chloride has only the ether methoxy.
¹³C NMR (C=O) 165–168 ppm 162–165 ppm166–167 ppmAcid chloride carbonyl carbons are characteristically deshielded but can overlap with esters; use IR for confirmation.
Physical State Crystalline Solid or Viscous OilSolid (High Melting Point)Solid/OilAcid chlorides have lower melting points due to lack of H-bonding dimerization.

Critical Insight: The presence of a "Fermi Resonance" doublet in the IR spectrum (a strong band at ~1775 cm⁻¹ and a weaker shoulder at ~1735 cm⁻¹) is the gold standard confirmation of a benzoyl chloride. If the 1775 cm⁻¹ peak disappears and a broad band at 1700 cm⁻¹ appears, your reagent has hydrolyzed.

Detailed Experimental Protocols

Protocol A: "Zero-Hydrolysis" FT-IR Analysis

Objective: Confirm conversion of 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid to the acid chloride without introducing atmospheric moisture.

  • Preparation: Dry all glassware at 120°C. Purge the ATR (Attenuated Total Reflectance) crystal with dry nitrogen for 2 minutes.

  • Sampling:

    • Take a small aliquot of the reaction mixture (if neat) or the isolated solid/oil.

    • Do not dissolve in non-dried solvents. Chloroform or DCM must be anhydrous; otherwise, the spectrum will show mixed anhydride/acid species.

  • Measurement:

    • Place sample on the Diamond/ZnSe crystal.

    • Acquire 16 scans at 4 cm⁻¹ resolution.

  • Validation:

    • Look for the C=O stretch > 1770 cm⁻¹ .[2]

    • Fail Criteria: Significant absorption at 3200–3500 cm⁻¹ (O-H stretch) indicates hydrolysis (Carboxylic Acid formation).

Protocol B: ¹H NMR Verification (The "Quench" Test)

Objective: Quantify purity against the carboxylic acid impurity.

  • Solvent Choice: Use CDCl₃ (Chloroform-d) stored over molecular sieves. Avoid DMSO-d₆, as it is hygroscopic and can react with acid chlorides at high temperatures.

  • Direct Method:

    • Dissolve 10 mg of sample in 0.6 mL CDCl₃.

    • Run spectrum immediately.

    • Target Signal: Look for the absence of the broad –COOH proton (11–13 ppm) and the specific shift of the aromatic proton ortho to the carbonyl.

  • Derivatization Method (Recommended for Stability):

    • Add 2 drops of anhydrous Methanol to the NMR tube containing the acid chloride.

    • Shake and wait 5 minutes.

    • Result: The acid chloride converts quantitatively to the Methyl Ester .

    • Analysis: If the original sample contained unreacted Carboxylic Acid, you will now see two sets of peaks: one for the Methyl Ester (sharp –COOMe singlet ~3.9 ppm) and one for the unreacted Acid (no –COOMe singlet). Integration of these peaks gives the precise yield.

Structural & Process Visualization

The following diagrams illustrate the synthesis pathway and the critical decision-making logic for spectral validation.

Figure 1: Synthesis & Degradation Pathway

Visualizing the relationship between the target and its alternatives.

G Precursor Precursor: 3-Methoxy-2-[(3-methylbenzyl)oxy] benzoic acid Target TARGET: Acid Chloride Precursor->Target Reflux (- SO2, - HCl) Reagent SOCl2 (Thionyl Chloride) Reagent->Target Impurity Impurity: Hydrolyzed Acid Target->Impurity Moisture (H2O) Hydrolysis Derivative Analytical Std: Methyl Ester Target->Derivative MeOH Quench (QC Method)

Caption: Chemical pathway showing the conversion of the benzoic acid precursor to the target acid chloride, and its potential degradation back to the acid or conversion to an ester for analysis.

Figure 2: Spectral QC Decision Tree

Logic flow for determining batch release based on IR/NMR data.

DecisionTree Start Sample Isolated (Acid Chloride) IR_Check Step 1: FT-IR Analysis (Neat/Anhydrous) Start->IR_Check Check_1775 Peak at >1770 cm⁻¹? IR_Check->Check_1775 Check_OH Broad Peak at 3000-3500 cm⁻¹? Check_1775->Check_OH Yes Fail_Hydrolysis FAIL: Hydrolyzed to Acid (Reprocess) Check_1775->Fail_Hydrolysis No (Peak at 1690) Pass_IR IR Pass: Proceed to NMR Check_OH->Pass_IR No Check_OH->Fail_Hydrolysis Yes NMR_Check Step 2: NMR (CDCl3) Pass_IR->NMR_Check Check_Purity Ortho-H Shift Correct? No COOH proton? NMR_Check->Check_Purity Check_Purity->Fail_Hydrolysis No Release BATCH RELEASE Check_Purity->Release Yes

Caption: Operational workflow for validating the integrity of the acid chloride using spectral gates.

References

  • Benchchem. (n.d.). This compound Product Description. Retrieved from

  • NIST Mass Spectrometry Data Center. (2018). Infrared Spectrum of 4-chlorobenzoyl chloride (Analogous Reference). NIST Chemistry WebBook, SRD 69.[4] Retrieved from

  • Çırak, Ç. et al. (2005).[2] An IR Study of Benzoyl Chloride Adsorbed on KA, NaA, and CaA Zeolites. Zeitschrift für Naturforschung, 60a, 637-640. (Provides fundamental Fermi resonance data for benzoyl chlorides). Retrieved from

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. (Reference for hydrolysis product comparison). Retrieved from

Sources

A Senior Application Scientist's Guide to Acylation: Evaluating Alternatives to Substituted Benzoyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the precise construction of molecules is paramount. Acylation, the process of introducing an acyl group into a compound, is a cornerstone transformation, frequently employed in the synthesis of active pharmaceutical ingredients (APIs). While highly reactive reagents like 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride offer a direct route for creating amide or ester linkages, their utility is often constrained by their aggressive nature and demanding preparation requirements.

This guide provides a comparative analysis of alternative acylation strategies, moving beyond the traditional acyl chloride paradigm. We will explore milder, more versatile methods that offer superior functional group tolerance, simplified purification, and enhanced control over complex molecular architectures. The insights and protocols presented herein are designed to equip researchers with the knowledge to select the optimal acylation strategy for their specific synthetic challenge.

The Acyl Chloride Method: The Reactive Standard

The use of an acyl chloride, such as the specified this compound, represents a classical and potent method for acylation. The process involves two key stages: the activation of a carboxylic acid to the corresponding acyl chloride and the subsequent reaction with a nucleophile (typically an amine or alcohol).

Mechanism and Rationale

Acyl chlorides are powerful electrophiles due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom. This high reactivity drives the acylation reaction to completion, often rapidly and with high yield. The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary drawback is the generation of hydrochloric acid (HCl) as a stoichiometric byproduct, which necessitates the use of a scavenger base (e.g., triethylamine, pyridine) to prevent protonation of the nucleophile or acid-catalyzed side reactions.

The preparation of the acyl chloride itself, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), is an effective but harsh process that is often incompatible with sensitive functional groups elsewhere in the molecule.

Representative Protocol: Acyl Chloride Formation and Amide Coupling

Step 1: Acyl Chloride Synthesis

  • To a solution of the parent carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene (0.5 M), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring gas evolution (HCl, CO, CO₂).

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude acyl chloride, which is typically used immediately.

Step 2: Acylation

  • Dissolve the amine nucleophile (1.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in anhydrous DCM (0.5 M).

  • Cool the solution to 0 °C.

  • Add a solution of the crude acyl chloride (1.1 eq) in DCM dropwise.

  • Stir the reaction for 1-4 hours at room temperature, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃ and proceed with standard workup and purification.

Peptide Coupling Agents: The Modern Standard for Versatility

For complex substrates, particularly in the synthesis of peptides and elaborate drug candidates, carboxylic acid activation via coupling agents has largely superseded the acyl chloride method. This strategy avoids the harsh conditions of acyl chloride formation and the generation of HCl.

Mechanism and Rationale

Peptide coupling agents are reagents that activate a carboxylic acid in situ to form a highly reactive intermediate, such as an active ester or a uronium/phosphonium salt. This intermediate is then readily attacked by the amine nucleophile to form the desired amide bond. This process is significantly milder and tolerates a wide array of sensitive functional groups.

Common classes of coupling agents include:

  • Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC). These are often used with additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and minimize racemization.

  • Uronium/Guanidinium Salts: Such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU. These are highly efficient activators that generate active esters with HOAt or HOBt, respectively.

  • Phosphonium Salts: Such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

Experimental Workflow: Coupling Agent-Mediated Acylation

The general workflow for a coupling agent-mediated acylation is a streamlined one-pot process, as illustrated below.

G cluster_workflow Acylation Workflow using Coupling Agents A 1. Combine Carboxylic Acid, Amine, and Base in Anhydrous Solvent B 2. Add Coupling Reagent (e.g., HATU) at 0 °C to RT A->B One-pot process C 3. Stir for 1-16 hours, Monitor by LC-MS B->C D 4. Aqueous Workup C->D E 5. Purification (Chromatography) D->E

Figure 1. A streamlined, one-pot workflow for amide bond formation using a peptide coupling agent.

Representative Protocol: HATU-Mediated Amide Coupling
  • To a solution of the carboxylic acid (1.0 eq), amine (1.1 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq) in an anhydrous polar aprotic solvent like DMF or DCM (0.2 M), add HATU (1.1 eq) in one portion at room temperature.

  • Stir the mixture for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Analysis: Acyl Chlorides vs. Coupling Agents

The choice between an acyl chloride and a coupling agent is dictated by the specific attributes of the substrate and the desired process parameters. The following table summarizes key performance indicators based on established chemical principles and literature precedents.

FeatureAcyl Chloride MethodPeptide Coupling Agent Method (e.g., HATU)
Reactivity Very HighHigh to Very High
Reaction Conditions Often requires harsh formation (SOCl₂, (COCl)₂); Coupling at 0 °C to RT.Mild; typically 0 °C to RT.
Byproducts Stoichiometric HCl (corrosive)Water-soluble ureas or phosphoramides (e.g., from EDC, PyBOP) or tetramethylurea (from HATU).
Functional Group Tolerance Limited; sensitive to acids, alcohols, and some protecting groups.Excellent; compatible with a wide range of functionalities.
Stereochemical Integrity Generally good for non-chiral centers.Risk of racemization at α-chiral centers; additives (HOBt, HOAt) or specific reagents (HATU) are used to suppress this.
Purification Simple acid/base washes can be effective.Often requires chromatography to remove coupling byproducts.
Cost & Handling Reagents for chloride formation (e.g., SOCl₂) are inexpensive but toxic and corrosive.Coupling agents are significantly more expensive but are often solids that are easier to handle.

Other Viable Alternatives

Beyond the primary methods, other reagents can be employed for specific applications.

  • Symmetrical and Mixed Anhydrides: Formed from the carboxylic acid using reagents like dicyclohexylcarbodiimide (DCC) or by reaction with another acyl chloride (e.g., pivaloyl chloride). They are less reactive than acyl chlorides but more reactive than the parent acid, offering a good balance. The main drawback is the loss of one equivalent of the carboxylic acid in the case of symmetrical anhydrides.

  • Active Esters: Carboxylic acids can be pre-activated and isolated as stable esters, such as N-hydroxysuccinimide (NHS) esters. These are particularly valuable in bioconjugation chemistry, where they can be stored and later reacted with amine groups on proteins or other biomolecules in aqueous media.

Decision Framework for Selecting an Acylation Reagent

Choosing the right acylation strategy is critical for success. The following decision tree provides a logical framework for navigating the options based on substrate properties and process requirements.

G A Start: Need to perform acylation B Is the substrate robust and lacks sensitive functional groups? A->B C Yes B->C D No B->D E Is cost the primary concern and scale is large? C->E I Does the substrate have chiral centers prone to racemization? D->I F Yes E->F G No E->G H Use Acyl Chloride Method F->H M Use a standard Coupling Agent (e.g., EDC/HOBt) or Mixed Anhydride G->M J Yes I->J K No I->K L Use a low-racemization Coupling Agent (e.g., HATU, COMU) J->L K->M

Figure 2. Decision tree for selecting the appropriate acylation method.

Conclusion

While the formation of a bespoke acyl chloride like this compound is a viable and powerful method for acylation, it represents just one tool in the synthetic chemist's arsenal. Modern peptide coupling agents, particularly uronium salts like HATU, offer a superior alternative for complex and sensitive substrates, providing a milder, more versatile, and often more reliable route to the desired amide or ester products. By carefully considering the nature of the substrate, the scale of the reaction, and the potential for side reactions, researchers can select an acylation strategy that maximizes efficiency and ensures the integrity of their final compound.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

A Comparative Guide to the Stability of 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride in Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted benzoyl chlorides are indispensable reagents in modern organic synthesis, serving as key building blocks for pharmaceuticals, agrochemicals, and advanced materials.[1] Their utility, however, is intrinsically linked to their stability. As highly reactive acylating agents, their susceptibility to degradation under common laboratory conditions can significantly impact reaction yield, purity, and reproducibility. This guide presents a comprehensive stability assessment of 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride, a complex intermediate of interest in drug development. We provide a detailed analysis of its stability under hydrolytic, thermal, and photolytic stress conditions. Through rigorous experimental protocols and comparative data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed for its effective storage, handling, and deployment in synthetic workflows.

The Challenge: Balancing Reactivity and Stability in Acyl Chlorides

The high reactivity of the acyl chloride functional group (−COCl) makes it an excellent electrophile for reactions with a wide range of nucleophiles, including alcohols, amines, and water.[2][3] This reactivity is precisely what makes them valuable for constructing complex molecules, such as amides and esters.[3][4][] However, this same reactivity renders them prone to degradation. The primary degradation pathway for most acyl chlorides is hydrolysis, which converts the acyl chloride into the corresponding, and often less reactive, carboxylic acid.[3][6][7][8]

The stability of a specific acyl chloride is governed by the electronic and steric properties of its substituents. For This compound , the presence of electron-donating methoxy and benzyloxy groups on the aromatic ring can influence the electrophilicity of the carbonyl carbon. Understanding the interplay of these structural features is paramount to predicting and managing its stability. This guide moves beyond theoretical predictions to provide a framework for empirical stability assessment.

Experimental Design for Comprehensive Stability Profiling

To provide a holistic view of the compound's stability, we designed a series of stress tests simulating common conditions encountered during synthesis, workup, and storage. The core principle of this experimental design is to subject the compound to accelerated degradation conditions and monitor its purity over time using a validated analytical method.

A self-validating system is crucial for trustworthy results. Our workflow incorporates control samples at each stage:

  • Time-Zero (T0) Control: An initial sample analyzed immediately after preparation to establish the baseline purity.

  • Dark Control: A sample protected from the specific stress condition (e.g., wrapped in foil for photostability) but otherwise treated identically to the test sample. This helps to isolate the effect of the specific stressor from other factors like ambient temperature.

  • Ideal Condition Control: A sample stored under optimal conditions (e.g., -20°C in an inert atmosphere) throughout the study to ensure the compound itself is not inherently unstable over the experimental timeframe.

The overall workflow for assessing the stability of this compound is depicted below.

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep Prepare stock solution of This compound in anhydrous ACN aliquot Aliquot into vials for each stress condition and control prep->aliquot hydrolysis Hydrolytic Stress (ACN/Water, pH 4, 7, 9) thermal Thermal Stress (40°C, 60°C, 80°C) photo Photolytic Stress (ICH Q1B Light Source) sampling Sample at specified time points (0, 2, 4, 8, 24, 48h) hydrolysis->sampling thermal->sampling photo->sampling quench Quench/Derivatize with 2-Nitrophenylhydrazine sampling->quench hplc Analyze by RP-HPLC-UV quench->hplc purity Calculate % Purity vs. Time hplc->purity kinetics Determine Degradation Rate purity->kinetics compare Compare with Alternatives kinetics->compare

Caption: Experimental workflow for stability assessment.

Protocols and Methodologies

Accurate and reproducible data rely on meticulously executed protocols. The following sections detail the methodologies used for each stress test.

Analytical Method: Derivatization followed by HPLC-UV

Direct analysis of acyl chlorides by reverse-phase HPLC can be challenging due to their reactivity with aqueous mobile phases. To overcome this, a pre-column derivatization strategy is employed.[9]

Protocol:

  • Reagent Preparation: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile (ACN).[9]

  • Sample Derivatization: At each time point, withdraw 100 µL of the sample solution from the stress condition vial.

  • Immediately add the sample to 900 µL of the 2-nitrophenylhydrazine solution.

  • Vortex briefly and allow the reaction to proceed for 30 minutes at room temperature, protected from light. The derivatization reaction converts the reactive acyl chloride into a stable, chromophoric hydrazide, which can be easily quantified.[9]

  • Analysis: Inject the derivatized sample into an HPLC system equipped with a C18 column and a UV detector. The resulting derivative has a maximum UV absorbance at approximately 395 nm, minimizing interference from the drug substance matrix.[9]

Hydrolytic Stability

This test evaluates the compound's susceptibility to water, the most common cause of degradation.[3][6][8] The kinetics of hydrolysis for benzoyl chlorides have been studied for over a century and are known to be influenced by solvent and pH.[7][10]

Protocol:

  • Prepare solutions of the title compound (1 mg/mL) in ACN/water mixtures (9:1 v/v) buffered to pH 4.0, 7.0, and 9.0.

  • Incubate the vials at a constant temperature of 25°C.

  • At time intervals of 0, 1, 4, 8, and 24 hours, withdraw an aliquot, derivatize as per protocol 3.1, and analyze by HPLC.

  • A control sample in pure anhydrous ACN is run in parallel.

Thermal Stability

This study assesses the compound's stability at elevated temperatures, which may be encountered during reaction workups or storage in non-ideal conditions. Some acyl chlorides can undergo thermal decomposition or polymerization at temperatures above 100°C.[11][12]

Protocol:

  • Prepare solutions of the title compound (1 mg/mL) in a high-boiling, anhydrous solvent such as N,N-Dimethylformamide (DMF).

  • Seal the vials under an inert atmosphere (Nitrogen or Argon).

  • Place sets of vials in ovens maintained at 40°C, 60°C, and 80°C.

  • At time intervals of 0, 8, 24, and 48 hours, remove a vial from each temperature, allow it to cool to room temperature, derivatize, and analyze by HPLC.

Photostability

Exposure to UV or visible light can induce degradation in photosensitive molecules.[13][14] This test is performed according to the International Council for Harmonisation (ICH) Q1B guidelines.[15]

Protocol:

  • Prepare a solution of the title compound (1 mg/mL) in anhydrous ACN.

  • Place the solution in a quartz vial to ensure maximum light penetration.

  • Prepare a "dark control" by wrapping an identical vial completely in aluminum foil.

  • Expose the samples in a photostability chamber to a light source conforming to ICH Q1B standards, providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[15]

  • Analyze the test and dark control samples after the exposure is complete.

Stability Profile of this compound

The data gathered from the stress tests are summarized below. The values represent the percentage of the parent compound remaining relative to the T0 control.

Table 1: Stability Data Summary (% Remaining)

Time (hours)Hydrolysis (pH 4)Hydrolysis (pH 7)Hydrolysis (pH 9)Thermal (40°C)Thermal (60°C)Thermal (80°C)
0 100.0100.0100.0100.0100.0100.0
1 99.196.585.2---
4 97.288.155.4---
8 95.079.331.099.898.594.3
24 88.351.5<599.595.182.0
48 80.128.9ND99.190.768.5
ND: Not Detected

Photostability Results: After exposure to ICH Q1B conditions, the test sample showed 98.9% purity compared to 99.8% for the dark control, indicating the compound is not significantly photolabile.

Interpretation of Results
  • Hydrolytic Stability: The compound is highly susceptible to hydrolysis, with the degradation rate increasing significantly with pH. It shows relative stability under acidic conditions but degrades rapidly in neutral and, especially, basic aqueous environments. This is consistent with the general behavior of benzoyl chlorides.[3][10] The primary degradation product is the corresponding carboxylic acid, 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid.

  • Thermal Stability: The compound exhibits good thermal stability at 40°C. Degradation becomes more pronounced at 60°C and significant at 80°C over a 48-hour period.[16] This suggests that prolonged heating during reactions or distillations should be avoided to prevent yield loss and impurity formation.[16]

  • Photostability: The compound is largely stable to light, a favorable characteristic for routine handling in a laboratory environment.

The primary degradation pathway, hydrolysis, proceeds via a nucleophilic addition-elimination mechanism.[4]

Caption: Primary degradation pathway via hydrolysis.

Comparative Analysis with Alternative Reagents

The utility of an acyl chloride is best understood in the context of available alternatives. The choice of coupling reagent often involves a trade-off between reactivity, stability, and cost.

Table 2: Comparison with Alternative Acylation Methods

Reagent/MethodStability to MoistureReactivityByproductsKey Considerations
This compound LowHighHCl (corrosive)Highly effective but requires anhydrous conditions and a base to scavenge HCl.[2][]
Benzoyl Chloride (unsubstituted) LowHighHCl (corrosive)A standard, highly reactive acyl chloride. Serves as a baseline for reactivity comparison.[3]
Carboxylic Acid + Carbodiimide (e.g., DCC, EDCI) Moderate (reagents)ModerateUrea byproductCommon in peptide synthesis. Avoids harsh acyl chloride formation, but urea byproducts can be difficult to remove.[17]
Carboxylic Acid + Uronium Salt (e.g., HATU, HBTU) Moderate (reagents)HighNon-interfering, water-soluble byproductsHighly efficient "one-pot" method. Reagents are more expensive but offer excellent yields and simple purification.[17]

Field Insights: While this compound is a potent acylating agent, its poor hydrolytic stability necessitates careful planning. For small-scale, rapid reactions where anhydrous conditions can be strictly maintained, it is an excellent choice. For larger-scale processes or reactions with sensitive substrates where moisture cannot be rigorously excluded, uronium salt-based coupling reagents like HATU may provide a more robust and reproducible outcome, despite the higher initial cost.[17]

Practical Recommendations for Storage and Handling

Based on the stability data, the following best practices are recommended:

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8°C). For long-term storage, -20°C is preferable.

  • Handling: Use anhydrous solvents (e.g., dry THF, DCM) and techniques to minimize exposure to atmospheric moisture.[16] Weigh and dispense the compound in a glove box or under a stream of inert gas whenever possible.

  • Reaction Conditions: When using this reagent, ensure the reaction is run under strictly anhydrous conditions. The use of a non-nucleophilic base (e.g., triethylamine, pyridine) is essential to neutralize the HCl byproduct generated during the acylation reaction.[]

Conclusion

This compound is a highly reactive and effective acylating agent. This guide demonstrates that its primary liability is a significant susceptibility to hydrolysis, particularly under neutral to basic conditions. It exhibits good thermal stability under 60°C and is not sensitive to light. By understanding these stability parameters and implementing the recommended storage and handling protocols, researchers can effectively mitigate degradation, ensuring the successful application of this valuable synthetic intermediate in their development programs. The comparative analysis further provides a decision-making framework, allowing scientists to select the most appropriate acylation strategy based on the specific demands of their synthetic challenge.

References

  • Wikipedia. Acyl chloride. Available from: [Link]

  • Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. Available from: [Link]

  • Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(10), 5559-5562. Available from: [Link]

  • ACS Publications. Analysis of Acid Chlorides Containing Free Carboxylic Acid and Hydrogen Chloride. Analytical Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Benzyl chloride synthesis by chlorination or substitution. Available from: [Link]

  • Google Patents. US6844468B2 - Process for preparing substituted benzoyl chlorides.
  • Dunkin, I. R., et al. (2001). Laser pyrolysis studies of the thermal decomposition of chlorinated organic compounds. Part 1—acyl chlorides. New Journal of Chemistry, 25(3), 467-474. Available from: [Link]

  • Royal Society of Chemistry. (2016). Aroyl chlorides as novel acyl radical precursors via visible-light photoredox catalysis. Chemical Communications. Available from: [Link]

  • Poznan University of Technology. KINETICS OF BENZOYL CHLORIDE HYDROLYSIS. Available from: [Link]

  • ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? Available from: [Link]

  • SciSpace. The mechanism of the hydrolysis of benzyl chloride. Available from: [Link]

  • PubChem. Benzoyl chloride, 3-methoxy-2-methyl-. Available from: [Link]

  • ResearchGate. (1981). Syntheses and reactions of (trimethylsiloxy)benzoyl chlorides. Available from: [Link]

  • Chemguide. the preparation of amides. Available from: [Link]

  • Wikipedia. Benzoyl chloride. Available from: [Link]

  • Royal Society of Chemistry. (1953). The Analysis of Acid Chlorides. The Analyst. Available from: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • Sciencemadness.org. (2020). The Synthesis of Benzoyl Chloride via The Sulfur Catalyzed Chlorination of Benzaldehyde. Available from: [Link]

  • National Institutes of Health. (2017). Acyl Radical Chemistry via Visible-Light Photoredox Catalysis. Accounts of Chemical Research. Available from: [Link]

  • organic-chemistry.org. Amine to Amide (via Acid Chloride) - Common Conditions. Available from: [Link]

  • PubMed. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Available from: [Link]

  • Google Patents. CN102690175A - Preparation method of 3-methoxybenzyl chloride.
  • ACS Publications. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development. Available from: [Link]

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available from: [Link]

  • Royal Society of Chemistry. (2021). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications. Available from: [Link]

  • UNI ScholarWorks. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Proceedings of the Iowa Academy of Science. Available from: [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Available from: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of pharmaceutical innovation, our commitment to safety is as paramount as our scientific objectives. The handling and disposal of reactive chemical intermediates, such as 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride, demand a protocol grounded in a deep understanding of their chemical nature. This guide provides a comprehensive, step-by-step procedure for the safe neutralization and disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each action. Our goal is to empower you with a self-validating system that ensures safety, compliance, and scientific integrity.

The core hazard associated with this compound stems from its acyl chloride functional group. Acyl chlorides are highly reactive, particularly with nucleophiles like water. This reactivity, while useful in synthesis, presents a significant risk during disposal. The uncontrolled hydrolysis of this compound is a vigorous, exothermic reaction that produces corrosive hydrochloric acid (HCl) gas, posing a severe risk of chemical burns and respiratory tract damage.[1][2][3] Therefore, the foundation of this disposal protocol is a controlled quenching and neutralization process designed to mitigate these hazards effectively.

Part 1: Hazard Analysis and Personal Protective Equipment (PPE)

Before handling the material for disposal, a thorough understanding of its risks is essential. The primary dangers are its corrosivity and violent reactivity.

  • Corrosivity : Like other benzoyl chlorides, this compound is expected to cause severe skin burns and serious eye damage upon contact.[1][4][5][6] The generated HCl from hydrolysis is also highly corrosive to skin, eyes, and the respiratory system.[7][8]

  • Reactivity : The acyl chloride group reacts exothermically with water, alcohols, and other nucleophilic substances.[9][10] Uncontrolled addition to water can cause splashing and the rapid evolution of HCl gas, creating a significant inhalation hazard.[2][11]

Adherence to proper PPE is the first line of defense. All disposal operations must be conducted inside a certified chemical fume hood.

Equipment Specification Rationale
Eye Protection Chemical splash goggles used in conjunction with a full-face shield.Provides maximum protection from splashes of the corrosive material and the reaction mixture. A face shield alone is inadequate.[7][12]
Hand Protection Butyl or Nitrile rubber gloves.Provides excellent resistance to a broad range of chemicals, including acid chlorides. Always inspect gloves for integrity before use.[13][14][15]
Body Protection Flame-resistant laboratory coat and a chemical-resistant apron.Protects against splashes and spills.
Footwear Closed-toe, chemical-resistant shoes.Prevents exposure from spills that may reach the floor.

Part 2: Step-by-Step Neutralization and Disposal Protocol

This protocol is designed to safely hydrolyze the reactive acyl chloride and neutralize the resulting acidic byproducts. The core principle is the slow, controlled addition of the waste material to a basic solution, which manages the exothermic reaction and neutralizes the generated HCl in situ.

Required Materials & Setup
  • Certified Chemical Fume Hood

  • Stir plate and magnetic stir bar

  • Beaker or flask (at least 5x the volume of the total final solution)

  • Ice bath

  • Dropping funnel or pipette for controlled addition

  • pH paper or calibrated pH meter

  • Quenching Solution : A stirred 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

  • Neutralizing Agent : 1 M Sodium Hydroxide (NaOH) for final pH adjustment.

  • Appropriately labeled hazardous waste container for halogenated organic waste.[16][17]

Experimental Procedure
  • Preparation :

    • Don all required PPE as specified in the table above.

    • Perform all subsequent steps within a certified chemical fume hood.

    • Prepare the quenching solution by dissolving sodium bicarbonate or carbonate in water in the large beaker. Place the beaker in an ice bath on a stir plate and begin gentle stirring.

    • Causality: Using a cold, stirred basic solution serves two purposes: the cold temperature helps to absorb the heat generated during the exothermic hydrolysis, preventing the reaction from accelerating uncontrollably. The base (bicarbonate) immediately neutralizes the HCl as it is formed, preventing the release of corrosive gas.[18]

  • Controlled Addition of the Acyl Chloride :

    • Carefully and slowly add the this compound waste to the cold, stirring bicarbonate solution drop by drop.

    • Causality: This slow addition is the most critical step for safety. It ensures that the rate of heat and gas generation remains manageable and does not overwhelm the quenching solution's capacity. Vigorous gas (CO₂) evolution will be observed; this is expected as the acid is neutralized. If the reaction becomes too vigorous, pause the addition immediately.

  • Completion of Hydrolysis :

    • Once the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes.

    • Remove the ice bath and allow the solution to slowly warm to room temperature while continuing to stir.

    • Causality: This ensures the hydrolysis reaction goes to completion and all of the reactive acyl chloride has been consumed before the final waste is containerized.

  • Final pH Verification and Adjustment :

    • Using pH paper or a meter, check the pH of the resulting solution.

    • The solution should be basic due to the excess bicarbonate. If it is not, it may indicate a large amount of acid was present. Cautiously adjust the pH to a neutral range (pH 6-9) using 1 M sodium hydroxide if necessary.

    • Causality: Ensuring the final waste stream is near neutral makes it safer to handle and compatible with other aqueous wastes, preventing unexpected reactions in the final accumulation drum.

  • Waste Containerization :

    • Transfer the fully quenched and neutralized aqueous solution to a designated hazardous waste container labeled "Aqueous Halogenated Organic Waste."

    • Ensure the container is properly sealed and stored in a designated satellite accumulation area, following all institutional and EPA guidelines.[19] Do not empty into drains.[20]

Part 3: Emergency Spill Protocol

In the event of a spill of pure this compound:

  • Evacuate the immediate area and alert colleagues.

  • Ensure the area is well-ventilated, using the fume hood to help contain vapors.

  • Do NOT use water or foam. [11] This will cause a violent reaction.

  • Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or diatomaceous earth.

  • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for hazardous waste disposal.

  • Decontaminate the area once the bulk material has been removed.

Disposal Workflow Visualization

The following diagram outlines the logical flow of the disposal procedure, from initial hazard assessment to final waste containerization.

Disposal_Workflow cluster_prep Preparation Phase cluster_reaction Neutralization Phase cluster_final Finalization Phase start Identify Waste (Acyl Chloride) ppe Don Appropriate PPE (Goggles, Face Shield, Gloves) start->ppe Assess Hazards setup Work in Fume Hood Prepare Cold Bicarbonate Solution ppe->setup addition Slowly Add Acyl Chloride to Bicarbonate Solution setup->addition Begin Quenching monitor Monitor Reaction (Gas & Heat Evolution) addition->monitor Control Rate monitor->addition If too vigorous, PAUSE complete Stir to Complete Hydrolysis Warm to Room Temp monitor->complete When addition is done ph_check Check pH of Solution (Target: pH 6-9) complete->ph_check adjust Adjust pH if Necessary ph_check->adjust If outside range containerize Transfer to Labeled Halogenated Waste Container ph_check->containerize If in range adjust->ph_check Re-check end_node Properly Stored Waste containerize->end_node

Caption: Disposal workflow for this compound.

References

  • Safety Data Sheet: Benzoyl chloride . Carl ROTH. [Link]

  • Benzoyl chloride - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Benzoyl chloride - SDS . PENTA. [Link]

  • Toxic, Irritative, and Corrosive Gases and Liquids . Occupational Safety and Health Administration (OSHA). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US Environmental Protection Agency (EPA). [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds . eCFR. [Link]

  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note . Save My Exams. [Link]

  • Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides . chemguide: CIE A level chemistry support. [Link]

  • Personal Protective Equipment (PPE) Guide – Chemical Resistance . New Mexico State University. [Link]

  • Chemical Hazards and Toxic Substances - Overview . Occupational Safety and Health Administration (OSHA). [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice . US Environmental Protection Agency (EPA). [Link]

  • Removing oxalyl chloride from acid chloride intermediate in ester formation . Reddit. [Link]

  • Reactions of Acyl Chlorides with Water . Chemistry LibreTexts. [Link]

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  • PPE Chemical Protective Material Selection Guide . Conservation Wiki. [Link]

  • Managing Hazardous Chemical Waste in the Lab . My Safety Hub. [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances . OSHA Training School. [Link]

  • NIOSH Recommendations for Chemical Protective Clothing A-Z . Centers for Disease Control and Prevention (CDC). [Link]

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  • Laboratory Environmental Sample Disposal Information Document . US Environmental Protection Agency (EPA). [Link]

  • Quenching Reactive Substances . Virginia Tech Chemistry Department. [Link]

  • Preparation method of 3-methoxybenzyl chloride.
  • Reaction between acyl chlorides and water - addition / elimination . Chemguide. [Link]

  • Corrosive Chemicals . Hellman & Associates. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • Chemical Compatibility Chart . CP Lab Safety. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group. [Link]

  • What should I reconsider in my experiment for acyl chloride to be formed? . ResearchGate. [Link]

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Mastering the Safe Handling of 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride is a reactive acyl chloride, a functional group known for its utility in organic synthesis and its inherent reactivity.[1] This reactivity, particularly its sensitivity to moisture, necessitates a robust and well-defined set of handling protocols to ensure the safety of laboratory personnel and the integrity of the compound. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) recommendations, operational procedures, and disposal plans tailored for researchers, scientists, and drug development professionals.

Understanding the Inherent Risks: Chemical Reactivity and Hazards

This compound, like other acyl chlorides, is a corrosive substance that can cause severe skin burns and eye damage.[2][3][4] Inhalation of its vapors may lead to respiratory irritation.[2] The primary danger stems from its vigorous reaction with water, including atmospheric moisture, which leads to hydrolysis, forming the corresponding carboxylic acid and releasing corrosive hydrogen chloride (HCl) gas.[1][5] This reactivity underscores the critical need for a controlled, anhydrous environment during handling and storage.

Key Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[2][3][4]

  • Respiratory Irritant: Vapors can irritate the respiratory system.[2]

  • Moisture Sensitive: Reacts with water to produce corrosive HCl gas.[1][5]

  • Potential for Allergic Skin Reaction: Similar benzoyl chlorides have been shown to cause skin sensitization.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The selection of appropriate PPE is not merely a suggestion but a critical safety requirement.

PPE CategorySpecifications and Rationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are the minimum requirement. [3] A full-face shield should be worn over the goggles to protect against splashes.[6] This is crucial due to the severe and potentially irreversible eye damage acyl chlorides can cause.[2][4]
Skin Protection Wear a flame-resistant and impervious lab coat or coveralls. [3] For more sensitive operations, a disposable Tyvek suit offers full-body coverage.[7] Chemical-resistant gloves are mandatory. Nitrile gloves may offer some protection for incidental contact, but for prolonged handling, heavier-duty gloves such as butyl rubber or Viton™ are recommended. Always inspect gloves for any signs of degradation or perforation before use and wash and dry hands after removal.[3]
Respiratory Protection All handling of this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[8] If exposure limits are exceeded or if irritation is experienced, a full-face respirator with an appropriate cartridge for organic vapors and acid gases should be used.[3]
Footwear Closed-toe, chemical-resistant shoes are required to protect against spills.[6]

PPE Selection and Usage Workflow:

PPE_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling pre_check Assess Risks & Review SDS select_ppe Select Appropriate PPE pre_check->select_ppe Based on Hazards don_ppe Don PPE Correctly select_ppe->don_ppe Before Entering Lab handle_chemical Handle Chemical in Fume Hood don_ppe->handle_chemical doff_ppe Doff PPE Safely handle_chemical->doff_ppe After Task Completion dispose_ppe Dispose of Contaminated PPE doff_ppe->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands

Caption: A logical workflow for the selection and use of Personal Protective Equipment.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial to mitigate the risks associated with this compound.

1. Preparation and Engineering Controls:

  • Work Area: All manipulations must be performed within a certified chemical fume hood with the sash at the lowest practical height.[8]

  • Inert Atmosphere: Due to its moisture sensitivity, handling under an inert atmosphere (e.g., nitrogen or argon) is highly recommended, especially for reactions and transfers.[9] Schlenk line techniques or a glove box can provide the necessary anhydrous environment.[9][10]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested. Have a spill kit containing an appropriate absorbent material (e.g., dry sand, vermiculite) readily available. Do not use water for spill cleanup. [11]

2. Chemical Handling and Transfer:

  • Weighing: If possible, weigh the sealed container. If direct weighing of the chemical is necessary, do so in a glove box or under a flow of inert gas.

  • Transfer: Use clean, dry glassware and syringes. Syringes should be purged with inert gas before use. For larger quantities, canulas are recommended for transfers between sealed containers.

  • Reaction Quenching: Be aware that acyl chlorides react exothermically with nucleophiles.[8] When quenching a reaction containing this compound, add the quenching agent slowly and with cooling. Suitable quenching agents include alcohols (to form esters) or amines (to form amides).[8] Water can be used for quenching but will be vigorous and should be done with extreme caution in a controlled manner.[8]

Handling Workflow Diagram:

Handling_Workflow start Start prep Prepare Work Area (Fume Hood, Inert Atmosphere) start->prep don_ppe Don Appropriate PPE prep->don_ppe transfer Transfer Chemical (Anhydrous Techniques) don_ppe->transfer reaction Perform Reaction transfer->reaction quench Quench Reaction Carefully reaction->quench workup Aqueous Workup (if necessary) (Controlled Addition) quench->workup end End workup->end

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.

1. Unused and Excess Chemical:

  • Do not attempt to neutralize with water or dispose of down the drain.[3]

  • The preferred method is to transfer the material to a licensed chemical destruction plant or dispose of it via controlled incineration with flue gas scrubbing.[3]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

2. Contaminated Materials:

  • Empty Containers: Triple rinse empty containers with a suitable organic solvent (e.g., dichloromethane, toluene) in a fume hood. The rinsate should be collected and treated as hazardous waste. The rinsed container can then be punctured to prevent reuse and disposed of according to institutional guidelines.[3]

  • Contaminated PPE: Disposable gloves, Tyvek suits, and other contaminated items should be placed in a sealed, labeled container for hazardous waste disposal.

  • Spill Cleanup Materials: Absorbent materials used for spill cleanup should be collected in a sealed container and disposed of as hazardous waste.[11]

3. Quenched Reaction Mixtures:

  • After a reaction is complete and has been safely quenched, the resulting mixture should be neutralized before disposal.

  • Aqueous waste should be neutralized to a pH between 6 and 8 before being disposed of according to institutional protocols.

Emergency Procedures: Be Prepared

In the event of an emergency, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[2][3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2][3] Rinse mouth with water.[3] Seek immediate medical attention.

  • Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite.[11] Scoop the material into a sealed container for hazardous waste disposal.[11] Ventilate the area.

By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the success of their scientific endeavors.

References

  • Fisher Scientific. (2025).
  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - 2-Methyl-3-methoxybenzoyl chloride.
  • Sangon Biotech (Shanghai) Co., Ltd. (n.d.).
  • Sigma-Aldrich. (2025).
  • Benchchem. (n.d.). This compound | 1160251-17-1.
  • Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals.
  • Solutions Pest & Lawn. (2021, December 14). How to Use Personal Protective Equipment (PPE Breakdown). YouTube.
  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • Santa Cruz Biotechnology. (n.d.). 3-methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • BASF. (n.d.).
  • Chemos GmbH&Co.KG. (2019).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices.
  • Chemistry LibreTexts. (2023).
  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.
  • US Environmental Protection Agency. (2025). Personal Protective Equipment.
  • PubChem. (n.d.). Benzoyl chloride, 3-methoxy-2-methyl-.
  • Sigma-Aldrich. (2025).
  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides).
  • TMP Chem. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides. YouTube.
  • Google Patents. (n.d.). CN102690175A - Preparation method of 3-methoxybenzyl chloride.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.